N-(3-aminocyclobutyl)cyclobutanecarboxamide
Overview
Description
N-(3-aminocyclobutyl)cyclobutanecarboxamide: is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group and a carboxamide group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarboxylic acid with an amine derivative to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may produce primary or secondary amines .
Scientific Research Applications
N-(3-aminocyclobutyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
N-(3-aminocyclobutyl)cyclobutanecarboxamide can be compared with other similar compounds such as:
Cyclobutanecarboxamide: Lacks the amino group, making it less reactive in certain chemical reactions.
N-(3-aminocyclobutyl)acetamide: Has a simpler structure with an acetamide group instead of a cyclobutanecarboxamide group.
N-(3-aminocyclopentyl)cyclobutanecarboxamide: Contains a cyclopentyl ring, which may alter its chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(3-aminocyclobutyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFGFEYCQNCOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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